molecular formula C11H8BrFN2O B2461294 7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole CAS No. 1429893-27-5

7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B2461294
CAS No.: 1429893-27-5
M. Wt: 283.1
InChI Key: LOWBFBYCHTXPRD-UHFFFAOYSA-N
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Description

7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that features a unique combination of bromine, fluorine, and oxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a precursor compound followed by the introduction of the fluorophenyl group through a substitution reaction. The final step often involves the formation of the oxazole ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Bromo-6-fluorophenyl)oxazole: Another oxazole derivative with similar structural features.

    p-Bromofluorobenzene: A simpler compound with bromine and fluorine substituents on a benzene ring.

Uniqueness

7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific combination of bromine, fluorine, and oxazole moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

7-bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-10(7-1-3-8(13)4-2-7)14-15-5-6-16-11(9)15/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWBFBYCHTXPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=NN21)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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